molecular formula C2BrF4N B14394212 N-Bromo-2,2,2-trifluoroethanimidoyl fluoride CAS No. 89554-90-5

N-Bromo-2,2,2-trifluoroethanimidoyl fluoride

Cat. No.: B14394212
CAS No.: 89554-90-5
M. Wt: 193.93 g/mol
InChI Key: WQZMQEYUWJQLCJ-UHFFFAOYSA-N
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Description

N-Bromo-2,2,2-trifluoroethanimidoyl fluoride is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of bromine, fluorine, and nitrogen atoms, which contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Bromo-2,2,2-trifluoroethanimidoyl fluoride typically involves the reaction of 2,2,2-trifluoroethanimidoyl fluoride with a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Bromo-2,2,2-trifluoroethanimidoyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of nucleophile used. For example, reactions with amines can yield trifluoroethylamines, while reactions with alcohols can produce trifluoroethyl ethers .

Scientific Research Applications

N-Bromo-2,2,2-trifluoroethanimidoyl fluoride has several applications in scientific research, including:

Mechanism of Action

The mechanism by which N-Bromo-2,2,2-trifluoroethanimidoyl fluoride exerts its effects involves the transfer of the bromine and trifluoromethyl groups to target molecules. This process typically occurs through nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile, resulting in the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Bromo-2,2,2-trifluoroethanimidoyl fluoride is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct reactivity and properties compared to other similar compounds. Its ability to introduce trifluoromethyl groups into molecules makes it particularly valuable in synthetic chemistry .

Properties

CAS No.

89554-90-5

Molecular Formula

C2BrF4N

Molecular Weight

193.93 g/mol

IUPAC Name

N-bromo-2,2,2-trifluoroethanimidoyl fluoride

InChI

InChI=1S/C2BrF4N/c3-8-1(4)2(5,6)7

InChI Key

WQZMQEYUWJQLCJ-UHFFFAOYSA-N

Canonical SMILES

C(=NBr)(C(F)(F)F)F

Origin of Product

United States

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